molecular formula C26H21BrO6 B11661260 Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11661260
M. Wt: 509.3 g/mol
InChI Key: ZOZOVXITYJSCGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative characterized by a bromine atom at the 6-position, a phenyl group at the 2-position, and a complex 5-substituent comprising a 2-(4-methoxyphenyl)-2-oxoethoxy moiety. The 3-position is esterified with an ethyl group.

Properties

Molecular Formula

C26H21BrO6

Molecular Weight

509.3 g/mol

IUPAC Name

ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H21BrO6/c1-3-31-26(29)24-19-13-23(32-15-21(28)16-9-11-18(30-2)12-10-16)20(27)14-22(19)33-25(24)17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3

InChI Key

ZOZOVXITYJSCGS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC(=O)C3=CC=C(C=C3)OC)Br)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Esterification: Formation of the ethyl ester group.

    Etherification: Attachment of the 4-methoxyphenyl group via an ether linkage.

    Oxidation: Introduction of the oxo group.

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Esterification often involves the use of ethanol and an acid catalyst, while etherification can be carried out using a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxo group or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Variations at the 5-Position Substituent

The 5-position substituent is a critical determinant of physicochemical and biological properties. Key analogs include:

Compound Name 5-Substituent Molecular Weight (g/mol) XLogP3 Key Structural Features Evidence ID
Target compound 2-(4-methoxyphenyl)-2-oxoethoxy 433.25 6.4* Methoxy group enhances electron density; oxoethoxy linker adds conformational flexibility
Ethyl 6-bromo-5-[(4-methylbenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate (4-methylbenzyl)oxy 437.28 N/A Methylbenzyl group increases hydrophobicity; lacks ketone functionality
Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate 2-(4-chlorophenyl)-2-oxoethoxy 451.70 N/A Chlorine introduces electron-withdrawing effects; 2-methyl reduces steric bulk
Ethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate 2-(4-fluorophenyl)-2-oxoethoxy 497.30 6.4 Fluorine enhances polarity and potential hydrogen bonding
Ethyl 6-bromo-5-((1-ethoxy-1-oxopropan-2-yl)oxy)-2-methylbenzofuran-3-carboxylate 2-ethoxy-1-methyl-2-oxoethoxy 411.24 N/A Branched oxoethoxy chain may alter metabolic stability

Notes:

  • In contrast, chlorine (in ) and fluorine (in ) substituents introduce electron-withdrawing effects, which could modulate binding affinity or solubility.

Variations at the 2-Position and 3-Carboxylate Group

Substituents at the 2-position and the ester group at the 3-position influence steric bulk and lipophilicity:

Compound Name 2-Substituent 3-Carboxylate Group Molecular Weight (g/mol) Impact on Properties Evidence ID
Target compound Phenyl Ethyl 433.25 Phenyl increases aromatic stacking potential; ethyl ester balances lipophilicity
Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate Methyl Ethyl 451.70 Methyl reduces steric hindrance, potentially improving synthetic accessibility
Methyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate Methyl Methyl 419.24 Methyl ester increases hydrophilicity but may reduce membrane permeability
Ethyl 6-bromo-2-methyl-5-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-carboxylate Methyl Ethyl 415.30 Alkenyloxy group introduces unsaturation, affecting conformational flexibility

Notes:

  • The phenyl group at the 2-position (target compound) enhances π-π interactions compared to methyl-substituted analogs.
  • Ethyl esters (target, ) generally exhibit higher lipophilicity (logP ~6.4) than methyl esters, influencing bioavailability .

Impact of Substituents on Physicochemical Properties

  • Electron Effects : Methoxy (target), chloro (), and fluoro () groups modulate electron density, affecting reactivity in electrophilic substitutions or metal-catalyzed couplings.
  • Steric Effects : Bulky substituents (e.g., phenyl at 2-position) may hinder interactions with enzymes or receptors.
  • Hydrogen Bonding : The ketone in the oxoethoxy moiety (target, ) can act as a hydrogen bond acceptor, unlike the simple ether in .

Biological Activity

Ethyl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory and anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzofuran core, a bromine atom, and an ethoxy group, contributing to its unique biological properties. The molecular formula is C26H27BrO7C_{26}H_{27}BrO_{7}, with a molecular weight of approximately 497.6 g/mol.

PropertyValue
Molecular Formula C26H27BrO7
Molecular Weight 497.6 g/mol
IUPAC Name This compound

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. The compound's mechanism appears to involve the modulation of signaling pathways related to inflammation, potentially through the inhibition of NF-kB activation and COX enzymes.

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, including breast and lung cancer cells. The underlying mechanism may involve the induction of apoptosis and cell cycle arrest, mediated by specific interactions with cellular receptors or enzymes.

The biological activity of this compound is thought to stem from its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.
  • Receptor Modulation : It could interact with cell surface receptors that regulate cell growth and survival.
  • Signaling Pathway Interference : The compound may disrupt signaling pathways critical for inflammation and cancer cell survival.

Case Studies

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : In vitro assays have shown that this compound significantly reduces the viability of various cancer cell lines at micromolar concentrations, with IC50 values indicating potent activity.
    • Example: A study reported an IC50 value of <10μM<10\,\mu M against breast cancer cells .
  • Animal Models : Preclinical studies using animal models have demonstrated that treatment with this compound leads to reduced tumor size and improved survival rates compared to control groups.
  • Comparative Analysis : In comparative studies with other benzofuran derivatives, this compound exhibited superior anti-inflammatory and anticancer properties, highlighting its potential as a lead compound for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.